Relamorelin is classified as a pentapeptide, consisting of five amino acids. Its structure allows it to mimic the action of ghrelin effectively while providing improved pharmacokinetic properties. The compound is primarily sourced from pharmaceutical research and development efforts aimed at harnessing the beneficial effects of ghrelin analogs for therapeutic applications .
The synthesis of relamorelin involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide chain. The process typically includes:
The final product, relamorelin acetate, is characterized by its molecular formula and a molecular weight of approximately 790.97 daltons .
Relamorelin's molecular structure features a specific arrangement of amino acids that contributes to its biological activity. The detailed structure includes:
Although specific structural diagrams are not publicly available, computational modeling studies suggest that relamorelin adopts a conformation similar to that of natural ghrelin, facilitating its function as an agonist .
Relamorelin undergoes various chemical reactions typical for peptides, including:
In vivo studies indicate that relamorelin maintains structural integrity longer than native ghrelin due to its modified sequences, which confer greater resistance to enzymatic degradation .
Relamorelin exerts its effects primarily through activation of the GHS-1a receptor located in various tissues, including the brain and gastrointestinal tract. The mechanism involves:
Relamorelin has shown promise in several therapeutic areas:
Relamorelin acetate (RM-131) is a synthetic pentapeptide ghrelin analog with a molecular weight of 791 daltons. Its sequence includes modifications that enhance metabolic stability and receptor-binding specificity compared to native ghrelin. Critical structural features involve:
Binding studies using CHO-K1 cells expressing human GHSR-1a receptors demonstrate relamorelin’s high affinity:
Table 1: Receptor Binding Kinetics of Relamorelin vs. Native Ghrelin
| Parameter | Relamorelin | Native Ghrelin |
|---|---|---|
| Ki (nM) | 0.42 ± 0.06 | 1.22 ± 0.17 |
| EC50 (nM) | 0.71 ± 0.09 | 4.2 ± 1.2 |
| Plasma half-life | ~4.5 hours | 9–31 minutes |
Relamorelin acts as a selective agonist for the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, hypothalamus, and vagal afferents. Key interaction mechanisms include:
Functional selectivity is evidenced by:
Relamorelin demonstrates tissue-specific effects through spatially restricted signaling pathways:
Notably, relamorelin avoids growth hormone (GH) release tachyphylaxis observed with other ghrelin mimetics. Chronic dosing in rats showed attenuated GH response after 14 days, reducing risks of GH-related metabolic disturbances [5] [10].
Relamorelin’s molecular design confers advantages over related compounds:
Table 2: Pharmacological Comparison of Ghrelin Receptor Agonists
| Agonist | *Relative Potency | Receptor Selectivity | Key Clinical Indication |
|---|---|---|---|
| Relamorelin | 130x ghrelin | GHSR-1a specific | Diabetic gastroparesis, chronic constipation |
| Ulimorelin | 15x ghrelin | Peripheral GHSR-1a | Postoperative ileus |
| Anamorelin | 1.5x ghrelin | GHSR-1a / CNS targets | Cancer cachexia |
| Native Ghrelin | 1x | GHSR-1a | Reference compound |
*Potency measured by gastric emptying acceleration in preclinical models [1] [5]
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5